N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide
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Overview
Description
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide is a complex organic compound that features a thiazole ring, a dichlorophenyl group, and a trimethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, which can be synthesized by reacting 2,5-dichlorophenyl isothiocyanate with α-bromoacetophenone under basic conditions. The resulting intermediate is then coupled with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic aromatic substitution can occur on the benzamide ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines .
Scientific Research Applications
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The dichlorophenyl group enhances the compound’s binding affinity, while the trimethoxybenzamide moiety contributes to its overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: Shares a similar thiazole ring structure but differs in the substituents attached to the ring.
Diclofenac derivatives: Contain dichlorophenyl groups and are known for their anti-inflammatory properties.
Uniqueness
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide is a synthetic compound belonging to the class of thiazole derivatives. Compounds in this category are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a detailed overview of the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H16Cl2N2O4S. The compound features a thiazole ring and a dichlorophenyl moiety, which contribute to its biological activity. The presence of methoxy groups enhances its lipophilicity, potentially improving its bioavailability.
Table 1: Structural Features
Feature | Description |
---|---|
Molecular Formula | C16H16Cl2N2O4S |
Thiazole Ring | Present |
Dichlorophenyl Moiety | Present |
Methoxy Groups | Three (3,4,5-trimethoxy) |
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The compound may inhibit bacterial growth by disrupting cellular processes or inhibiting specific enzymes involved in cell wall synthesis.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated that it can significantly reduce cell viability in various cancer cell lines.
- Case Study : In experiments with A549 (lung cancer) and Caco-2 (colorectal cancer) cells, treatment with the compound resulted in a decrease in cell viability by approximately 39.8% and 31.9%, respectively .
Table 2: Anticancer Activity Data
Cell Line | Viability Reduction (%) | Concentration (µM) |
---|---|---|
A549 | 39.8 | 100 |
Caco-2 | 31.9 | 100 |
Anti-inflammatory Activity
Thiazole derivatives are also known for their anti-inflammatory properties. The compound may exert these effects through the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The thiazole ring may interact with enzymes involved in metabolic pathways.
- Cell Signaling Modulation : The compound could influence signaling pathways related to inflammation and cancer progression.
Table 3: Proposed Mechanisms
Mechanism | Description |
---|---|
Enzyme Inhibition | Interacts with enzymes affecting cell wall synthesis |
Cytokine Modulation | Inhibits pro-inflammatory cytokines |
Signaling Pathway Influence | Modulates pathways related to cancer and inflammation |
Properties
IUPAC Name |
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O4S/c1-25-15-6-10(7-16(26-2)17(15)27-3)18(24)23-19-22-14(9-28-19)12-8-11(20)4-5-13(12)21/h4-9H,1-3H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHBSRAVRCKLKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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